molecular formula C13H10ClNO3 B6382780 4-(4-Chloro-2-methylphenyl)-2-nitrophenol CAS No. 1261946-00-2

4-(4-Chloro-2-methylphenyl)-2-nitrophenol

Cat. No.: B6382780
CAS No.: 1261946-00-2
M. Wt: 263.67 g/mol
InChI Key: LKDDYACTYHUJGS-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methylphenyl)-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to a phenol ring

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDDYACTYHUJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686278
Record name 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-00-2
Record name 4'-Chloro-2'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol typically involves the nitration of 4-chloro-2-methylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:

  • Dissolve 4-chloro-2-methylphenol in concentrated sulfuric acid.
  • Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
  • Stir the reaction mixture for several hours until the nitration is complete.
  • Pour the reaction mixture into ice-cold water to precipitate the product.
  • Filter and wash the precipitate with water to obtain 4-(4-Chloro-2-methylphenyl)-2-nitrophenol.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methylphenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2R), under basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or amines (NH2R) in an aqueous or alcoholic medium.

Major Products Formed

    Reduction: 4-(4-Amino-2-methylphenyl)-2-nitrophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-2-methylphenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methylphenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, altering the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 4-Chloro-3-methylphenol
  • 3-Chloro-2-methylphenol
  • 5-Chloro-2-methylphenol
  • 4-Fluoro-2-methylphenol

Uniqueness

4-(4-Chloro-2-methylphenyl)-2-nitrophenol is unique due to the presence of both a nitro group and a chloro group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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